
Potassium trifluoro(4-methanesulfonamidophenyl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(4-methanesulfonamidophenyl)boranuide: is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a methanesulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4-methanesulfonamidophenyl)boranuide typically involves the reaction of a phenylboronic acid derivative with potassium fluoride and a trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities. The final product is typically isolated through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoro(4-methanesulfonamidophenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides or reduced boron species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Potassium trifluoro(4-methanesulfonamidophenyl)boranuide is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used as a building block for designing boron-containing drugs. Boron compounds have shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT), where boron atoms are used to target and destroy cancer cells.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(4-methanesulfonamidophenyl)boranuide in chemical reactions involves the activation of the trifluoroborate group. This activation facilitates the transfer of the phenyl group to a suitable electrophile, forming a new carbon-carbon bond. The methanesulfonamide group enhances the stability of the compound, making it less prone to decomposition under reaction conditions.
Comparación Con Compuestos Similares
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Comparison: Potassium trifluoro(4-methanesulfonamidophenyl)boranuide is unique due to the presence of the methanesulfonamide group, which imparts additional stability and reactivity compared to other similar compounds. For instance, potassium 4-methoxyphenyltrifluoroborate lacks the methanesulfonamide group, making it less stable under certain conditions. Similarly, potassium 4-(trifluoromethyl)phenyltrifluoroborate has different electronic properties due to the trifluoromethyl group, affecting its reactivity in cross-coupling reactions.
Propiedades
Fórmula molecular |
C7H8BF3KNO2S |
|---|---|
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
potassium;trifluoro-[4-(methanesulfonamido)phenyl]boranuide |
InChI |
InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1 |
Clave InChI |
VFUUDSIAQMFAJD-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(C=C1)NS(=O)(=O)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
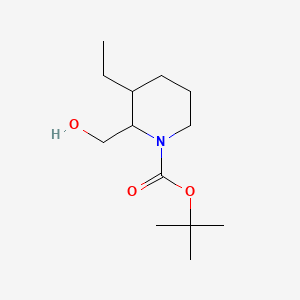
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
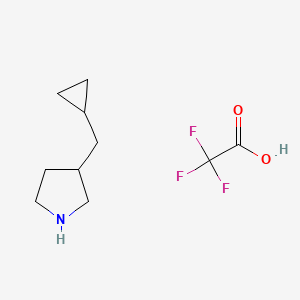
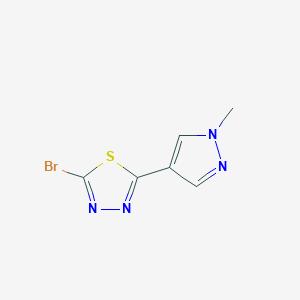
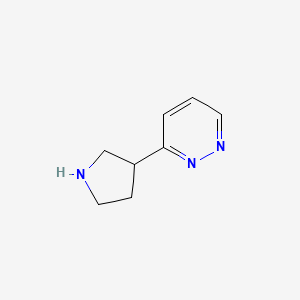

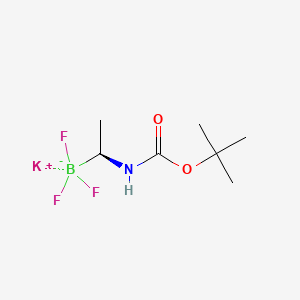
![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
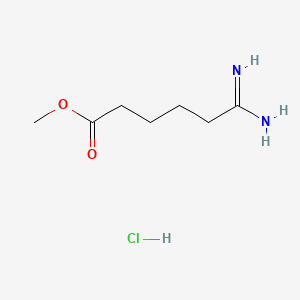


![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)
